3-(2-Bromoethyl)-4-methylpyridine
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Overview
Description
3-(2-Bromoethyl)-4-methylpyridine is an organic compound belonging to the class of halogenated heterocyclic compounds It features a pyridine ring substituted with a bromoethyl group at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-4-methylpyridine typically involves the bromination of 4-methylpyridine followed by the alkylation of the resulting brominated intermediate. One common method involves the reaction of 4-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromoethyl group . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-4-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromoethyl group.
Oxidation: Pyridine N-oxides are the major products.
Reduction: Ethyl-substituted pyridines are formed.
Scientific Research Applications
3-(2-Bromoethyl)-4-methylpyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-4-methylpyridine involves its interaction with various molecular targets and pathways. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromoethyl)pyridine: Lacks the methyl group at the 4-position, resulting in different reactivity and properties.
4-Methylpyridine: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromoethylbenzene: Contains a benzene ring instead of a pyridine ring, leading to different chemical behavior and applications.
Uniqueness
3-(2-Bromoethyl)-4-methylpyridine is unique due to the presence of both the bromoethyl and methyl groups on the pyridine ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C8H10BrN |
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Molecular Weight |
200.08 g/mol |
IUPAC Name |
3-(2-bromoethyl)-4-methylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-7-3-5-10-6-8(7)2-4-9/h3,5-6H,2,4H2,1H3 |
InChI Key |
SLCBMGKJEALEKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)CCBr |
Origin of Product |
United States |
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